molecular formula C13H13ClN2O2 B5000098 N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B5000098
M. Wt: 264.71 g/mol
InChI Key: MIVSDRXGTUIIGY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom and a 3,5-dimethyl substitution on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Hydroxyl or carbonyl derivatives of the isoxazole ring.

    Reduction: Amines or alcohols derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains. It is also investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential enzymes or cellular processes. In enzyme inhibition studies, the compound binds to the active site of the target enzyme, preventing its normal function. The exact molecular pathways and targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-4-isoxazolecarboxamide: Lacks the 3,5-dimethyl substitution, which may affect its chemical reactivity and biological activity.

    3,5-dimethyl-4-isoxazolecarboxamide: Lacks the 2-chlorobenzyl group, resulting in different physical and chemical properties.

    N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide: Lacks the chlorine atom on the benzyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness: N-(2-chlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the presence of both the 2-chlorobenzyl group and the 3,5-dimethyl substitution on the isoxazole ring. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVSDRXGTUIIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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